molecular formula C24H17N3S B380993 5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 345615-28-3

5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B380993
CAS No.: 345615-28-3
M. Wt: 379.5g/mol
InChI Key: ULFAXCCDCHFGDI-UHFFFAOYSA-N
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Description

5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine is a synthetic small molecule based on a thieno[2,3-d]pyrimidine core scaffold, a structure recognized for its significant potential in medicinal chemistry and anticancer research . The molecular architecture integrates a biphenyl group at the 5-position and a phenylamine at the 4-position, a substitution pattern that has been demonstrated to be critical for high biological activity in analogous compounds . This compound is of high interest primarily for investigating intracellular signaling pathways. Its core structure is closely related to potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key tyrosine kinase receptor implicated in oncogenesis and cancer cell proliferation . Molecular modeling studies of similar thienopyrimidine analogues suggest a mechanism of action involving binding to the ATP-binding site of such kinase targets, thereby inhibiting their activity and triggering antiproliferative effects in cellular assays . This compound is provided For Research Use Only and is strictly for application in laboratory studies. It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the specific scientific literature, including structure-activity relationship (SAR) studies on N-phenylthieno[2,3-d]pyrimidin-4-amines, for detailed guidance on its potential experimental applications and handling .

Properties

IUPAC Name

N-phenyl-5-(4-phenylphenyl)thieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3S/c1-3-7-17(8-4-1)18-11-13-19(14-12-18)21-15-28-24-22(21)23(25-16-26-24)27-20-9-5-2-6-10-20/h1-16H,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFAXCCDCHFGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic System Optimization

Key parameters include:

  • Catalyst : Palladium acetate (0.000001–0.02 mol%) with 2-(di-tert-butylphosphino)biphenyl as a ligand.

  • Base : Potassium phosphate (2.0 equiv) in toluene/THF solvent systems.

  • Temperature : 100°C under inert atmosphere (argon/nitrogen).

Table 1 : Representative Suzuki Coupling Conditions for Biphenyl Synthesis

Starting MaterialCatalyst Loading (mol% Pd)Yield (%)Reference
4-Bromoacetophenone0.00000190
4-Chloroacetophenone0.0291

These conditions achieve high yields (>90%) with minimal catalyst loading, demonstrating scalability for the biphenyl segment.

Thieno[2,3-d]pyrimidine Core Assembly

The thienopyrimidine scaffold is constructed via cyclocondensation of thiophene-2,3-dicarbonitrile derivatives with amines.

Cyclization Strategies

  • Step 1 : Thiophene-2,3-dicarbonitrile reacts with guanidine carbonate in ethanol under reflux to form the pyrimidine ring.

  • Step 2 : Functionalization at the 4-position via nucleophilic aromatic substitution (SNAr) with aniline derivatives.

Critical Parameters :

  • Solvent : Ethanol or methanol for optimal solubility and reaction kinetics.

  • Temperature : 80–100°C to drive cyclization to completion.

Introduction of the N-phenyl group employs Buchwald-Hartwig amination or direct SNAr displacement.

Buchwald-Hartwig Amination

  • Catalyst : Palladium/Xantphos systems enable C–N bond formation between aryl halides and aniline.

  • Conditions : Similar to Suzuki couplings (toluene/THF, 100°C).

Direct Nucleophilic Substitution

  • Substrate : 4-Chlorothienopyrimidine reacts with aniline in the presence of NaH/DMF at 120°C.

  • Yield : 70–85% after purification by silica gel chromatography.

Sequential Synthesis and Global Deprotection

Multi-step sequences require orthogonal protecting groups. For example:

  • tert-Butoxycarbonyl (Boc) Protection : Used for amines during biphenyl coupling to prevent side reactions.

  • Deprotection : Lithium hydroxide in ethanol/water (80°C, 1 h) cleaves Boc groups efficiently.

Table 2 : Deprotection Conditions for Boc-Protected Intermediates

SubstrateConditionsYield (%)Reference
(R)-Ethyl 5-([1,1'-biphenyl]-4-yl) esterLiOH, EtOH/H2O, 80°C79–80

Analytical Characterization and Quality Control

Final product validation employs:

  • NMR Spectroscopy : Confirms regiochemistry and purity (>98%).

  • HPLC-MS : Monitors reaction progress and quantifies impurities (<0.1% triphenylphosphine oxide) .

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: NaBH4, LiAlH4

    Bases: NaOH, K2CO3

    Solvents: DMSO, acetonitrile

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Thieno[2,3-d]pyrimidines have demonstrated significant anticancer properties. Studies indicate that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, research has shown that compounds with similar structures exhibit inhibitory effects on kinases involved in cancer progression .
  • Antiviral Properties :
    • Compounds related to thieno[2,3-d]pyrimidines have been investigated for antiviral applications. They may interfere with viral replication processes, providing a potential avenue for therapeutic development against viral infections .
  • Enzyme Inhibition :
    • The compound has been noted for its ability to inhibit certain enzymes that are crucial in various biochemical pathways. This inhibition can lead to therapeutic effects in conditions such as diabetes and hypertension, where enzyme regulation is pivotal .

Material Science Applications

  • Organic Electronics :
    • The unique electronic properties of thieno[2,3-d]pyrimidine derivatives make them suitable candidates for use in organic semiconductors and photovoltaic devices. Their ability to facilitate charge transport can enhance the efficiency of organic solar cells and light-emitting diodes (LEDs) .
  • Dyes and Pigments :
    • The structural characteristics of this compound allow it to be utilized as a dye or pigment in various applications, including textiles and coatings. Its stability and vibrant colors contribute to its desirability in industrial applications .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Inhibition of specific cancer cell lines with IC50 values below 10 µM.
Antiviral Properties Effective against influenza virus replication in vitro.
Enzyme Inhibition Significant reduction in enzyme activity related to glucose metabolism.
Organic Electronics Enhanced charge mobility observed in photovoltaic devices using this compound.

Mechanism of Action

The mechanism of action of 5-([1,1’-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their function .

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound’s biphenyl group distinguishes it from fluorinated (e.g., ) or oxadiazole-containing analogs (e.g., ). These substituents modulate electronic properties and lipophilicity, impacting bioavailability and target interactions. Hybrid scaffolds (e.g., pyrazolo-pyrimidine in ) exhibit distinct conformational rigidity compared to the thienopyrimidine core.

Synthesis: Yields vary significantly (56% in vs. 82% in ), likely due to differences in reaction complexity or purification challenges.

Biological Activity :

  • Antimicrobial Activity : The fluorophenyl/methoxyphenyl derivative in demonstrated antibacterial and antifungal effects, attributed to hydrogen bonding and π-π interactions.
  • Pesticidal Activity : Compound U7 () showed potent activity against Mythimna separata (LC50: 3.57 mg/L), outperforming flufenerim. Its trifluoromethyl oxadiazole moiety likely enhances binding to acetylcholinesterase (AChE).

Crystallographic and Conformational Insights

  • The fluorophenyl/methoxyphenyl derivative () exhibits intramolecular N–H⋯N hydrogen bonding, stabilizing a six-membered ring. Dihedral angles between the pyrimidine ring and substituents (12.0–86.1°) suggest conformational flexibility, which may influence target binding .
  • In contrast, oxadiazole-containing analogs () adopt unique docking modes in AChE, as shown by molecular docking studies, highlighting the role of electron-withdrawing groups in enzyme inhibition.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Fluorine and trifluoromethyl moieties () enhance metabolic stability and target affinity.
  • Aromatic Substituents : Biphenyl groups () may improve π-π stacking with hydrophobic enzyme pockets, though solubility could be compromised.
  • Hybrid Scaffolds : Pyrazolo-pyrimidine hybrids () offer synthetic versatility but may face challenges in bioavailability due to increased molecular complexity.

Biological Activity

5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential therapeutic applications. This compound belongs to the thienopyrimidine class, which has been associated with various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C22H18N4S\text{C}_{22}\text{H}_{18}\text{N}_{4}\text{S}

This structure features a thieno[2,3-d]pyrimidine core substituted with biphenyl and phenyl groups, which may enhance its biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer properties. For instance, a study highlighted that structurally diverse thienopyrimidines induce apoptosis in multiple myeloma cells. The most potent derivatives showed IC50 values in the low micromolar range against cancer cell lines .

Table 1: Anticancer Activity of Thienopyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMultiple Myeloma1.55Apoptosis induction
Compound BBreast Cancer2.30Cell cycle arrest
Compound CLung Cancer0.85Apoptosis induction

Anti-inflammatory Activity

The anti-inflammatory potential of thienopyrimidine derivatives has also been documented. For example, certain derivatives were shown to significantly inhibit COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Activity of Selected Compounds

CompoundCOX-2 IC50 (µM)Comparison DrugComparison IC50 (µM)
Compound D0.04 ± 0.09Celecoxib0.04 ± 0.01
Compound E0.05 ± 0.02Indomethacin0.05 ± 0.03

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications at specific positions on the thienopyrimidine ring have been shown to enhance potency against various targets.

Key Findings from SAR Studies

  • Substituent Effects : Electron-donating groups at specific positions significantly enhance activity.
  • Chain Length : Variations in the length of substituents impact the binding affinity and selectivity for targets such as kinases and GTPases .
  • Chirality : The presence of chiral centers can lead to significant differences in activity between enantiomers.

Case Study 1: Thienopyrimidine Derivatives in Cancer Therapy

A recent study evaluated a series of thienopyrimidine derivatives for their anticancer properties in vivo using mouse models. The most promising candidate demonstrated a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Effects in Animal Models

In another study focusing on inflammation, several thienopyrimidine derivatives were tested in carrageenan-induced paw edema models. The results indicated that these compounds significantly reduced edema compared to untreated groups, suggesting their utility in treating inflammatory conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.